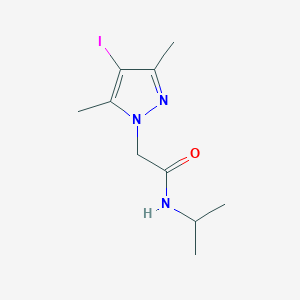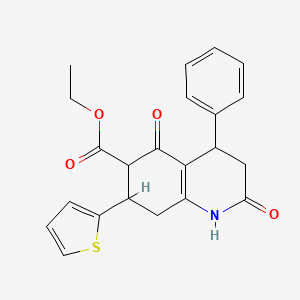
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions on the pyrazole ring. The isopropylacetamide moiety is attached to the nitrogen atom at position 1 of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Iodination: The 4-position of the pyrazole ring can be iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetamide Formation: The iodinated pyrazole can then be reacted with isopropylamine and acetic anhydride to form the final product, 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
科学研究应用
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The isopropylacetamide moiety may enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: This compound has a similar pyrazole ring structure but with a propanoic acid moiety instead of an isopropylacetamide group.
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid: This compound also has a similar pyrazole ring structure but with a succinic acid moiety.
Uniqueness
The uniqueness of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the isopropylacetamide group may enhance its solubility, stability, and binding affinity compared to similar compounds.
属性
分子式 |
C10H16IN3O |
|---|---|
分子量 |
321.16 g/mol |
IUPAC 名称 |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H16IN3O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5H2,1-4H3,(H,12,15) |
InChI 键 |
FOSZCYOLKOKIML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorobenzyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11064721.png)
![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11064746.png)
![Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11064751.png)
![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)

![Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-](/img/structure/B11064779.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
![methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11064790.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)
![(1E)-2-bromo-1-phenylbut-1-en-1-yl 1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11064804.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11064806.png)
